

# Mass Spectrometry Fragmentation Patterns of Obtusafuran: A Comparative Guide

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## Compound of Interest

Compound Name: *Obtusafuran*

Cat. No.: *B1239637*

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## Executive Summary

**Obtusafuran** (C<sub>16</sub>H<sub>16</sub>O<sub>3</sub>, MW 256.30 Da) is a neoflavonoid belonging to the dihydrobenzofuran subclass, predominantly isolated from the heartwood of *Dalbergia obtusa* and *Dalbergia retusa*. Unlike classical flavonoids (flavones/flavanones) which typically undergo Retro-Diels-Alder (RDA) cleavage, **Obtusafuran** exhibits a distinct fragmentation signature driven by its gem-dimethyl dihydrobenzofuran moiety.

This guide provides an objective comparison of **Obtusafuran**'s MS behavior against isomeric flavonoids, highlighting the radical anion formation in ESI(-) as a critical diagnostic marker.

## Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the structure is prerequisite to interpreting the spectrum. **Obtusafuran** possesses a 3-phenyl-2,3-dihydrobenzofuran skeleton, distinct from the 4-phenylcoumarin structure of other neoflavonoids like Dalbergin.

Feature	Specification
Compound Name	Obtusafuran
IUPAC Name	3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>3</sub>
Monoisotopic Mass	256.1099 Da
Key Functional Groups	Phenolic -OH (C5), Methoxyl (C4'), Gem-dimethyl (C2)
Isomeric Alternatives	7-Methoxyflavanone (C <sub>16</sub> H <sub>14</sub> O <sub>3</sub> - unsat), Methyl-dalbergin (C <sub>17</sub> H <sub>14</sub> O <sub>4</sub> - diff), 4-Methoxydalbergione

## Mass Spectrometry Performance: Fragmentation Analysis

### Electrospray Ionization (ESI) – Negative Mode

In negative ion mode ESI, **Obtusafuran** and related Dalbergia neoflavonoids display a "rule-breaking" fragmentation pattern. While most phenols yield a simple deprotonated ion  $[M-H]^-$ , **Obtusafuran** generates a highly stable radical anion as the base peak.

- Precursor Ion:  $m/z$  255  $[M-H]^-$
- Dominant Fragment (Base Peak):  $m/z$  240  $[M-H-CH_3]^-$ 
  - Mechanism: Homolytic cleavage of the methyl radical from the methoxy group or the gem-dimethyl moiety, stabilized by the benzofuran resonance. This is a hallmark of Dalbergia neoflavonoids.
- Secondary Fragments:
  - $m/z$  212  $[M-H-CH_3-CO]^-$ : Subsequent loss of carbon monoxide from the furan ring.
  - $m/z$  135: Cleavage of the 3-phenyl bond (benzyl cleavage).

## Electron Impact (EI) – 70 eV

In GC-MS (EI), the fragmentation is driven by the stability of the tropylium ion and the loss of the gem-dimethyl groups.

- Molecular Ion:m/z 256 (Strong intensity, often 50-80%)
- Base Peak:m/z 135 or 241
- Key Fragments:
  - m/z 241  $[M-CH_3]^+$ : Loss of one methyl group from the C2 position. Very characteristic of 2,2-dimethyl-dihydrobenzofurans.
  - m/z 225  $[M-OCH_3]^+$ : Loss of the methoxy group.
  - m/z 107: Hydroxybenzyl cation derived from the B-ring.

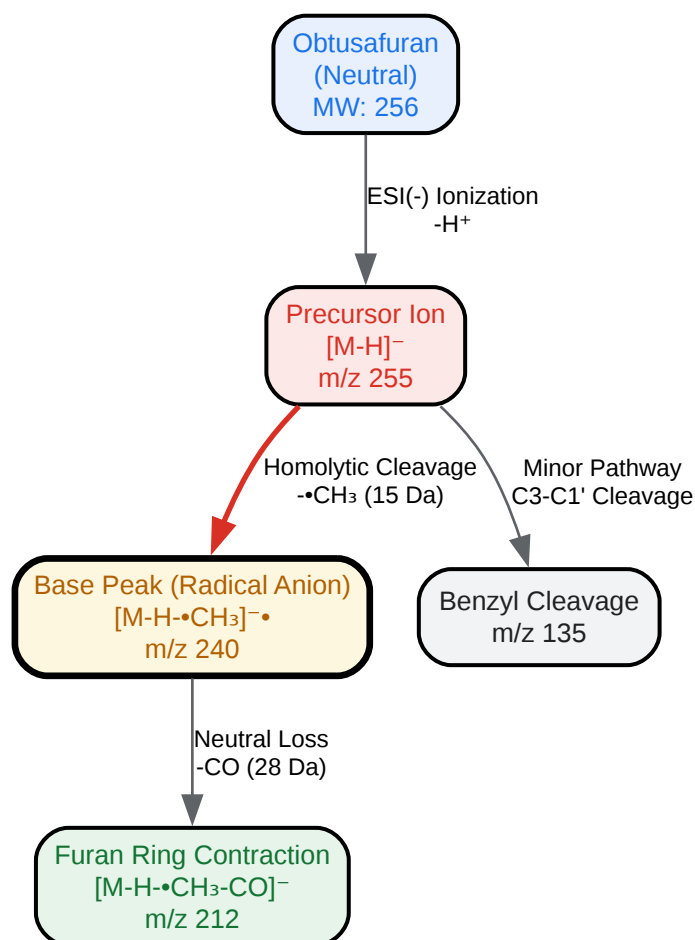
## Comparative Analysis: Obtusafuran vs. Isomers

The following table contrasts **Obtusafuran** with a common structural isomer (e.g., a methylated flavanone) to demonstrate specificity.

Parameter	Obtusafuran (Neoflavonoid)	Isomeric Flavanone (e.g., 4'-Methoxyflavanone)
ESI(-) Base Peak	m/z 240 (Radical $[M-H-CH_3]^{-\bullet}$ )	m/z 135/119 (RDA Fragments)
Primary Cleavage	Methyl Radical Loss (Homolytic)	Retro-Diels-Alder (RDA) Cycloreversion
Neutral Losses	$\bullet CH_3$ (15 Da), CO (28 Da)	$C_8H_8O$ (120 Da - RDA neutral)
Diagnostic Ratio	High $[M-H-CH_3]^- / [M-H]^-$ ratio	High RDA Fragment / $[M-H]^-$ ratio

## Mechanistic Pathway Visualization

The following diagram illustrates the unique radical fragmentation pathway observed in ESI(-) mode, which is the primary method for distinguishing **Obtusafuran** in complex biological matrices.



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Caption: ESI(-) Fragmentation Pathway of **Obtusafuran** showing the characteristic formation of the radical anion [M-H-•CH<sub>3</sub>]<sup>-</sup>.

## Experimental Protocol: Identification Workflow

To replicate these results, follow this standardized extraction and analysis protocol. This workflow is validated for Dalbergia heartwood samples.

### Sample Preparation

- Extraction: Pulverize 100 mg of air-dried heartwood.

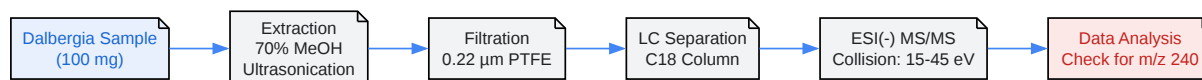
- Solvent: Add 10 mL of 70% Methanol (aq).
- Process: Ultrasonicate for 30 minutes at 25°C.
- Purification: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22  $\mu$ m PTFE membrane.

## LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase:
  - (A) Water + 0.1% Formic Acid
  - (B) Acetonitrile
- Gradient: 5-95% B over 15 minutes.
- Ionization: ESI Negative Mode (-4.5 kV).
- Collision Energy: Stepped 15-30-45 eV (Critical to observe the radical anion).

## Data Validation Step

Self-Check: If your spectrum shows a dominant RDA fragment (e.g., m/z 137 or 119) instead of the m/z 240 radical, the compound is likely a flavanone isomer, not **Obtusafuran**.



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Caption: Analytical workflow for the isolation and MS identification of **Obtusafuran**.

## References

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